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Compound of Interest

Compound Name: Ki 23057

Cat. No.: B1683903 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for performing an in vitro tube formation

assay to assess the anti-angiogenic potential of Ki 23057, a potent inhibitor of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2).

Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and

metastasis.[1][2][3][4] The tube formation assay is a widely used in vitro method to model and

quantify the ability of endothelial cells to form capillary-like structures, a key step in

angiogenesis.[2][5][6]

Ki 23057 is a small molecule synthetic tyrosine kinase inhibitor that specifically targets

VEGFR2, blocking its autophosphorylation.[7] By inhibiting VEGFR2, Ki 23057 has been

shown to suppress the proliferation of human umbilical vein endothelial cells (HUVECs)

induced by VEGF and to inhibit their ability to form tubular networks.[7] This makes the tube

formation assay an ideal platform to study the anti-angiogenic effects of Ki 23057.
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Endothelial cells, when cultured on a basement membrane extract (BME) matrix, such as

Matrigel® or Cultrex®, will differentiate and form a network of tube-like structures.[5][6] This

process mimics the in vivo formation of capillaries. The extent of tube formation, which can be

quantified by measuring parameters like tube length, number of branch points, and enclosed

loops, serves as an indicator of angiogenic activity.[8][9] The inhibitory effect of compounds like

Ki 23057 can be assessed by treating the endothelial cells with the compound and observing

the reduction in tube formation compared to a vehicle control.

Experimental Workflow
The following diagram illustrates the major steps involved in performing the tube formation

assay with Ki 23057.
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Experimental workflow for the tube formation assay with Ki 23057.
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Detailed Experimental Protocol
Materials and Reagents

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (e.g., EGM-2)

Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)

Ki 23057

Dimethyl sulfoxide (DMSO)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA

Calcein AM (for fluorescent imaging, optional)

Sterile, pre-chilled 96-well plates

Sterile, pre-chilled pipette tips

Protocol Steps
1. Preparation of Basement Membrane Extract (BME) Plate

Thaw the BME solution overnight on ice in a 4°C refrigerator.[10] All subsequent steps

involving BME should be performed on ice using pre-chilled plates and pipette tips to prevent

premature gelation.[3][6][10]

Using a pre-chilled pipette tip, add 50 µL of the thawed BME solution to each well of a pre-

chilled 96-well plate.[1][2]

Ensure the BME is spread evenly across the surface of each well by gently tapping the plate.

[1]

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[1][8]
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2. Endothelial Cell Culture and Seeding

Culture HUVECs in Endothelial Cell Growth Medium in a 37°C incubator with 5% CO2. Use

cells at early passages (P2-P6) for optimal results.[11]

When cells reach 70-90% confluency, harvest them using Trypsin-EDTA.[11]

Resuspend the harvested cells in a serum-reduced medium (e.g., 0.5-5% serum) to a final

concentration of 2-4 x 10^5 cells/mL.[2][10]

Once the BME has solidified, carefully add 100 µL of the cell suspension (containing 20,000 -

40,000 cells) to each well.[8]

3. Treatment with Ki 23057

Prepare a stock solution of Ki 23057 in DMSO.

Perform serial dilutions of the Ki 23057 stock solution in the same serum-reduced medium

used for cell suspension to achieve the desired final concentrations.

Immediately after seeding the cells, add the diluted Ki 23057 or vehicle control (DMSO at the

same final concentration) to the respective wells.

Include the following controls:

Negative Control: Cells with vehicle (DMSO) only.

Positive Control (optional): A known angiogenesis inhibitor (e.g., Suramin or Vinblastine).

[1]

Untreated Control: Cells in medium without any treatment.

4. Incubation and Visualization

Incubate the plate at 37°C with 5% CO2 for 4 to 18 hours.[1][2] The optimal incubation time

may vary depending on the cell type and should be determined empirically. Monitor for tube

formation periodically.
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Visualize the formation of capillary-like structures using an inverted phase-contrast

microscope.

(Optional) For fluorescent imaging, the cells can be pre-labeled with Calcein AM before

seeding or stained after tube formation.[6][12]

5. Data Acquisition and Analysis

Capture images from at least three different fields per well.

Quantify the extent of tube formation using an image analysis software such as ImageJ with

the Angiogenesis Analyzer plugin.[8]

The following parameters should be measured:

Total Tube Length: The sum of the lengths of all tubes.

Number of Branch Points: The number of intersections between tubes.

Number of Loops: The number of enclosed areas formed by the tubes.[8][9]

Signaling Pathway of Ki 23057 in Angiogenesis
Inhibition
Ki 23057 exerts its anti-angiogenic effect by inhibiting the VEGF signaling pathway, which is

crucial for endothelial cell proliferation, migration, and differentiation.
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VEGF signaling pathway and the inhibitory action of Ki 23057.

Data Presentation
The quantitative data obtained from the image analysis should be summarized in a table for

clear comparison between different treatment groups.
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Treatment
Group

Concentration
Total Tube
Length (µm)

Number of
Branch Points

Number of
Loops

Untreated

Control
- Mean ± SD Mean ± SD Mean ± SD

Vehicle Control
(e.g., 0.1%

DMSO)
Mean ± SD Mean ± SD Mean ± SD

Ki 23057
Low Conc. (e.g.,

1 µM)
Mean ± SD Mean ± SD Mean ± SD

Ki 23057
Mid Conc. (e.g.,

10 µM)
Mean ± SD Mean ± SD Mean ± SD

Ki 23057
High Conc. (e.g.,

50 µM)
Mean ± SD Mean ± SD Mean ± SD

Positive Control
(e.g., Suramin 10

µM)
Mean ± SD Mean ± SD Mean ± SD

Data should be presented as the mean ± standard deviation (SD) from at least three

independent experiments.

Troubleshooting
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Issue Possible Cause Solution

No Tube Formation
Cells are at a high passage

number.

Use endothelial cells at a low

passage (P2-P6).[11]

BME concentration is too low.
Ensure the BME forms a thick

enough gel layer.

Incomplete Tube Network Cell seeding density is too low.
Optimize the cell seeding

density.[11]

Cell Monolayer Formation
Cell seeding density is too

high.

Reduce the number of cells

seeded per well.[11]

High Well-to-Well Variability Uneven coating of BME.
Ensure even spreading of

BME and avoid bubbles.[10]

Inconsistent cell seeding.

Ensure a homogenous cell

suspension and accurate

pipetting.

Conclusion
This protocol provides a comprehensive framework for utilizing the tube formation assay to

evaluate the anti-angiogenic properties of Ki 23057. By quantifying the inhibition of endothelial

cell tube formation, researchers can effectively assess the potential of this compound as an

anti-angiogenic agent for therapeutic development. Careful optimization of cell density and

incubation times will ensure reproducible and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.cellbiolabs.com/sites/default/files/B73168F5-3048-812A-2E3F1613E4857D6A.pdf
https://pubmed.ncbi.nlm.nih.gov/17006765/
https://pubmed.ncbi.nlm.nih.gov/17006765/
https://n-genetics.com/files/co/Documents/productcatalog/ibidi_19570.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pubmed.ncbi.nlm.nih.gov/17949968/
https://pubmed.ncbi.nlm.nih.gov/17949968/
https://www.researchgate.net/post/How_can_I_analyse_tube_formation_of_angiogenesis
http://www.thundersci.com/d/pdf/AN70_Tube_Formation_Data_Analysis.pdf
https://www.yeasenbio.com/blogs/organoid/reference-protocol-for-tube-formation-angiogenesis-assay
https://promocell.com/ch_fr/endothelial-cell-tube-formation-assay-angiogenesis-assay.html
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Endothelial_Cells_Tube_Formation.pdf
https://www.benchchem.com/product/b1683903#how-to-perform-a-tube-formation-assay-with-ki-23057
https://www.benchchem.com/product/b1683903#how-to-perform-a-tube-formation-assay-with-ki-23057
https://www.benchchem.com/product/b1683903#how-to-perform-a-tube-formation-assay-with-ki-23057
https://www.benchchem.com/product/b1683903#how-to-perform-a-tube-formation-assay-with-ki-23057
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683903?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

